3-Fluorobenzonitrile

Catalog No.
S703382
CAS No.
403-54-3
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzonitrile

CAS Number

403-54-3

Product Name

3-Fluorobenzonitrile

IUPAC Name

3-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H

InChI Key

JZTPKAROPNTQQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C#N
  • Precursor in the Synthesis of Other Molecules

    One application of 3-fluorobenzonitrile is as a starting material for the synthesis of more complex molecules. For instance, a research paper published in the Journal of Organic Chemistry describes its use in the creation of bis(3-cyanophenoxy)phenylene. This demonstrates the potential of 3-fluorobenzonitrile as a building block for the construction of novel materials.

  • Study of Deboronation Reactions

    Another research area where 3-fluorobenzonitrile appears is the study of chemical reactions. A specific example is a study published in the National Institutes of Health's PubMed Central database that explores the use of 3-fluorobenzonitrile in reactions involving the removal of a boron-containing group (deboronation) from organic molecules []. This research helps scientists understand the mechanisms and potential applications of these reactions in organic synthesis.

3-Fluorobenzonitrile is an aromatic compound characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. Its molecular formula is C₇H₄FN, and it has a molecular weight of 121.11 g/mol. The compound is also known by various synonyms, including m-fluorobenzonitrile and m-cyanofluorobenzene. It appears as a colorless to pale yellow liquid with a boiling point that is not widely documented but is soluble in organic solvents .

Typical of aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The nitrile group can direct further substitutions on the aromatic ring, making it a useful precursor in organic synthesis.
  • Cross-Coupling Reactions: This compound can serve as a building block in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .

Research indicates that 3-fluorobenzonitrile exhibits biological activity, particularly as a potential pharmaceutical intermediate. It has shown effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP1A2, suggesting potential applications in drug design and development .

The synthesis of 3-fluorobenzonitrile can be achieved through various methods:

  • Fluorination of Benzonitrile: This method involves the direct introduction of fluorine into the benzonitrile structure using fluorinating agents.
  • Nitration followed by Reduction: Starting from fluorinated benzene derivatives, nitration can introduce the nitrile group, followed by reduction to yield 3-fluorobenzonitrile.
  • Halogen Exchange Reactions: Utilizing halogenated precursors allows for the substitution of bromine or iodine with fluorine .

3-Fluorobenzonitrile serves multiple purposes across various fields:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients due to its biological activity.
  • Material Science: The compound can be used to create novel materials with unique electronic properties.
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules, especially in drug discovery and development .

Studies on 3-fluorobenzonitrile have focused on its interactions with biological targets, particularly regarding its inhibitory effects on cytochrome P450 enzymes. These interactions highlight its potential role in modulating drug metabolism and efficacy in therapeutic applications. Further research may explore its interactions with other biomolecules to better understand its pharmacological properties .

3-Fluorobenzonitrile shares structural similarities with several other compounds, which can provide insights into its unique properties:

Compound NameMolecular FormulaSimilarity Index
4-FluorobenzonitrileC₇H₄FN0.97
2-FluorobenzonitrileC₇H₄FN0.94
3-ChlorobenzonitrileC₇H₄ClN0.90
4-BromobenzonitrileC₇H₄BrN0.89

These compounds exhibit similar reactivity patterns due to their aromatic nature and functional groups but differ in their halogen substituents and biological activities. The presence of fluorine in 3-fluorobenzonitrile contributes to distinct electronic properties compared to its chlorinated or brominated counterparts, making it particularly valuable in medicinal chemistry .

The synthesis of 3-fluorobenzonitrile dates back to early fluorination methodologies. Initial routes involved fluorodenitration reactions, where 3-nitrobenzonitrile reacted with potassium fluoride (KF) in the presence of catalytic tetraphenylphosphorus bromide (Ph₄PBr) to replace the nitro group with fluorine. This method, an adaptation of the classic Halex reaction, demonstrated the feasibility of direct fluorination under mild conditions.

Significance in Organic Chemistry

The compound’s significance lies in its dual functionality: the electron-withdrawing nitrile group and the fluorine atom. These features enable participation in cross-coupling reactions (e.g., Stille, Suzuki), nucleophilic substitutions, and cyclization processes. Its role in synthesizing pharmaceuticals, agrochemicals, and advanced materials underscores its value in modern organic chemistry.

Position in the Fluorinated Benzonitrile Compound Family

3-Fluorobenzonitrile occupies a unique position within the fluorinated benzonitrile family. Unlike ortho- and para-fluoro analogs, its meta orientation balances steric and electronic effects, making it ideal for directing regioselective transformations. Its structure facilitates access to substituted derivatives, such as 4-bromo-3-fluorobenzonitrile, which serve as scaffolds in drug discovery.

Synthesis and Preparation Methods

The synthesis of 3-fluorobenzonitrile has evolved from traditional fluorination to modern catalytic approaches. Below is a detailed analysis of key methodologies.

Traditional Fluorination Routes

The fluorodenitration of 3-nitrobenzonitrile remains a cornerstone method. This reaction proceeds via nucleophilic aromatic substitution, where KF replaces the nitro group with fluorine. Ph₄PBr acts as a catalyst, enabling the reaction at moderate temperatures (80–100°C).

Table 1: Reaction Conditions for Fluorodenitration

Starting MaterialReagents/CatalystsTemperatureYield
3-NitrobenzonitrileKF, Ph₄PBr80–100°C70–85%

Modern Catalytic Approaches

Recent advancements include transition-metal-catalyzed cross-coupling reactions. For example, palladium-mediated Stille coupling of 3-fluorobenzonitrile with organostannanes produces biaryl derivatives, which are precursors to antimutagenic agents.

Alternative Synthetic Pathways

Microwave-assisted synthesis offers a greener alternative. Using hydroxylamine hydrochloride in methanol/water under visible light irradiation, 3-fluorobenzaldehyde is converted to the nitrile in high yield (90%) with minimal catalyst loading.

Chemical Properties and Reactivity

3-Fluorobenzonitrile’s physical and reactivity profile governs its utility in synthesis.

Physical Properties

PropertyValueSource
Melting Point−16°C (lit.)
Boiling Point182–183°C (753 mm Hg)
Density1.133 g/mL (25°C)
Refractive Index1.51

The compound exists as a colorless to yellow liquid, stable under ambient conditions but requiring storage in a cool, dry environment.

Spectroscopic Characterization

Key spectral data include:

  • ¹H NMR: Peaks at δ 7.70–7.50 (m, aromatic protons) and δ 3.10 (s, CN group) in CDCl₃.
  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • Microwave Spectrum: Detailed rotational constants confirm molecular geometry.

Reactivity and Functional Group Transformations

The nitrile group undergoes hydrolysis to carboxylic acids or conversion to amines via reductive amination. Fluorine’s inductive effect enhances electrophilic substitution at the para position, enabling further functionalization.

Applications in Science and Industry

3-Fluorobenzonitrile’s versatility is evident in its widespread applications.

Pharmaceutical Intermediates

It serves as a precursor to inhibitors of 11β-hydroxylase, enzymes critical in steroid biosynthesis. These inhibitors are used in treating Cushing’s syndrome and hypertension. Additionally, it participates in synthesizing bichalcophene fluorobenzamidines, antimutagenic agents with 69% mutation frequency reduction.

Table 2: Key Pharmaceutical Applications

Target CompoundApplicationReference
11β-Hydroxylase InhibitorsCushing’s syndrome treatment
Bichalcophene FluorobenzamidinesAntimutagenic agents

Advanced Materials and Dyes

The compound is pivotal in creating persistent room-temperature phosphorescent dyes. Derivatives like carbazole-based dyes exhibit quantum yields up to 22%, making them suitable for OLEDs and bioimaging.

Agrochemical and Industrial Uses

In pesticide synthesis, 2,6-dichloro-3-fluorobenzonitrile is produced via ammoxidation of mixed toluene isomers, addressing environmental concerns by repurposing byproducts.

XLogP3

1.5

Boiling Point

182.5 °C

LogP

1.47 (LogP)

Melting Point

-16.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

403-54-3

Wikipedia

3-Fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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